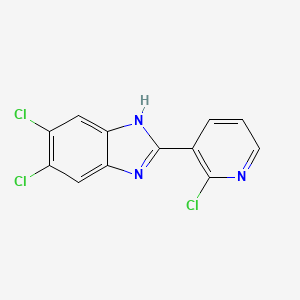![molecular formula C11H16O5 B2805662 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid CAS No. 2241128-51-6](/img/structure/B2805662.png)
1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylic acid” is a complex organic compound. It belongs to the family of bicyclo[2.1.1]hexanes, which are increasingly being incorporated into newly developed bio-active compounds .
Synthesis Analysis
The synthesis of such compounds involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This transformation allows for facile access to a variety of functionalized spiro-bicyclo[2.1.1]hexanes in good yields (up to 99% yield) with excellent regioselectivities and a broad substrate scope .Molecular Structure Analysis
The molecular structure of “1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylic acid” is characterized by a spiro[benzofuran-2,2’-bicyclo[2.1.1]hexanes] core . The structure is rich in sp3 hybridized carbon atoms, which is a desirable feature in modern drug discovery .Chemical Reactions Analysis
The chemical reactions involving this compound are typically cycloaddition reactions . These reactions are facilitated by photochemistry and can lead to a variety of functionalized spiro-bicyclo[2.1.1]hexanes .Scientific Research Applications
Bioactive Compound Development
This compound is part of the bicyclo[2.1.1]hexane family, which is increasingly being incorporated into newly developed bio-active compounds . These structures are valuable due to their saturated nature and are still underexplored from a synthetic accessibility point of view .
Medicinal Chemistry
In medicinal chemistry, chemists tend to prefer sp3-rich and strained bicyclic scaffolds as bio-isosteres . These structures play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
New Synthetic Routes
Bicyclo[2.1.1]hexane systems have been the highlight of numerous works . These works focused on new synthetic routes, implementation of new methodologies, and new exit vectorization .
Chemical Space Exploration
The compound can be used to explore new atom and exit-vector arrangements for [2.1.1] scaffolds . This exploration can help to fully exploit the rich chemical space surrounding the [2.1.1] platform .
Large-Scale Synthesis
The compound can be synthesized using a novel, robust, scalable (>10 g), and mild synthetic route . This makes it suitable for large-scale synthesis, which is important for industrial applications .
Building Blocks for Other Compounds
The compound can be used as a building block to access new chemical space . It can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Future Directions
The future directions in the research of such compounds involve the exploration of the chemical space that is inaccessible to aromatic motifs . The additional exit vectors from the bridge positions provide opportunities to explore this space . This opens up many new opportunities for molecular design and drug discovery .
properties
IUPAC Name |
1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c12-7-9-5-10(6-9,8(13)14)11(16-9)1-3-15-4-2-11/h12H,1-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYZZRSSOFENTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3(CC(C3)(O2)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one](/img/structure/B2805579.png)
![N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2805580.png)
![1-Ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole](/img/structure/B2805581.png)
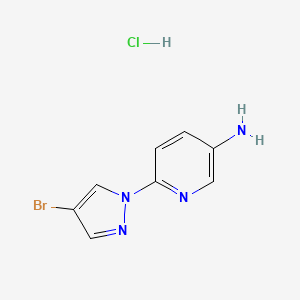
![4-[3-(4-Azidobutoxy)propoxy]butan-1-ol](/img/structure/B2805588.png)
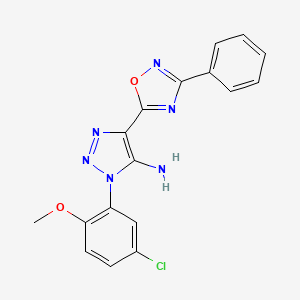
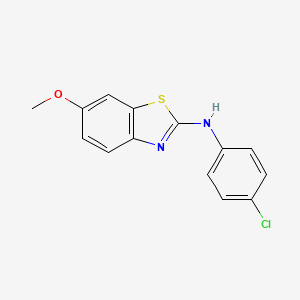



![N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B2805596.png)
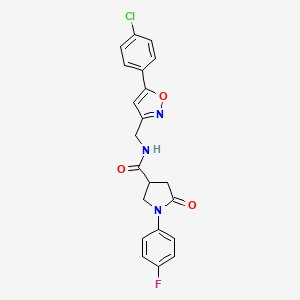
![7-(3-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2805598.png)
